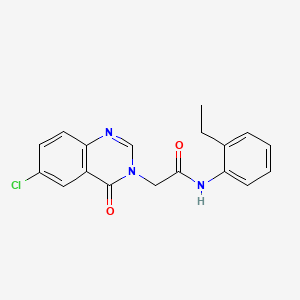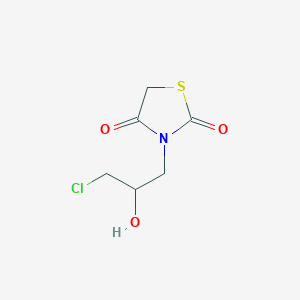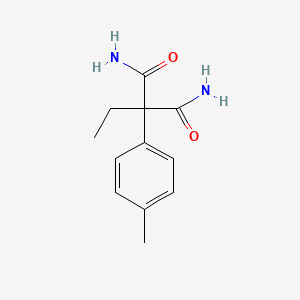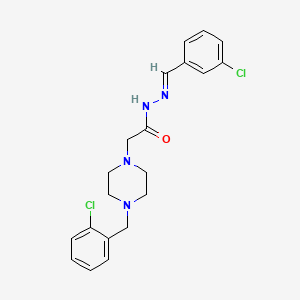![molecular formula C31H22F3N5O4S2 B11973758 2-{(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11973758.png)
2-{(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé “2-{(3Z)-3-[3-(1,5-diméthyl-3-oxo-2-phényl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-[3-(trifluorométhyl)phényl]acétamide” est une molécule organique complexe avec des applications potentielles dans divers domaines tels que la chimie médicinale, les produits pharmaceutiques et la science des matériaux. Le composé présente plusieurs groupes fonctionnels, notamment le pyrazole, la thiazolidine, l’indole et l’acétamide, qui contribuent à ses propriétés chimiques uniques et à ses activités biologiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de ce composé implique probablement plusieurs étapes, chacune visant la formation de groupes fonctionnels spécifiques. Les voies de synthèse courantes peuvent inclure :
Formation du cycle pyrazole : Ceci peut être réalisé par réaction de l’hydrazine avec une β-dicétone.
Formation du cycle thiazolidine : Cela peut impliquer la réaction d’un dérivé de la thiourée avec une halocétone.
Formation du cycle indole : Ceci peut être synthétisé via la synthèse de l’indole de Fischer, impliquant la réaction de la phénylhydrazine avec une cétone.
Réactions de couplage : Le composé final peut être assemblé par des réactions de couplage, telles que la formation de liaison amide, en utilisant des réactifs comme EDCI ou DCC.
Méthodes de production industrielle
Les méthodes de production industrielle impliqueraient probablement l’optimisation des conditions de réaction pour la synthèse à grande échelle, y compris l’utilisation de réacteurs à écoulement continu, le criblage à haut débit des catalyseurs et le recyclage des solvants pour minimiser les déchets et améliorer l’efficacité.
Analyse Des Réactions Chimiques
Types de réactions
Le composé peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe thioxo peut être oxydé en sulfone.
Réduction : Les groupes carbonyle peuvent être réduits en alcools.
Substitution : Le groupe trifluorométhyle peut participer à des réactions de substitution aromatique nucléophile.
Réactifs et conditions courants
Agents oxydants : Peroxyde d’hydrogène, acide m-chloroperbenzoïque (mCPBA).
Agents réducteurs : Borohydrure de sodium (NaBH4), hydrure de lithium et d’aluminium (LiAlH4).
Réactifs de substitution : Nucléophiles tels que les amines ou les thiols.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendraient des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation du groupe thioxo produirait un dérivé sulfone, tandis que la réduction des groupes carbonyle produirait les alcools correspondants.
Applications de recherche scientifique
Chimie
Le composé peut être utilisé comme élément de base pour la synthèse de molécules plus complexes, servant d’intermédiaire en synthèse organique.
Biologie
En recherche biologique, le composé peut être étudié pour son potentiel en tant que candidat médicament, compte tenu de ses multiples groupes fonctionnels qui peuvent interagir avec diverses cibles biologiques.
Médecine
Le composé peut présenter des activités pharmacologiques, telles que des propriétés anti-inflammatoires, antimicrobiennes ou anticancéreuses, ce qui en fait un candidat pour le développement de médicaments.
Industrie
Dans le secteur industriel, le composé peut être utilisé dans le développement de nouveaux matériaux, tels que les polymères ou les revêtements, en raison de ses propriétés chimiques uniques.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a drug candidate, given its multiple functional groups that can interact with various biological targets.
Medicine
The compound may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
Le mécanisme d’action du composé dépendrait de sa cible biologique spécifique. Par exemple, si le composé est étudié comme un agent anticancéreux, il peut inhiber des enzymes ou des voies de signalisation spécifiques impliquées dans la prolifération cellulaire. Les cibles moléculaires et les voies impliquées seraient identifiées par des tests biochimiques et des études d’amarrage moléculaire.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-{(3Z)-3-[3-(1,5-diméthyl-3-oxo-2-phényl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-[3-(trifluorométhyl)phényl]acétamide
- 2-{(3Z)-3-[3-(1,5-diméthyl-3-oxo-2-phényl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-[3-(trifluorométhyl)phényl]acétamide
Unicité
L’unicité du composé réside dans sa combinaison de groupes fonctionnels, qui peuvent conférer des activités biologiques spécifiques ou une réactivité chimique non observées dans des composés similaires. La présence du groupe trifluorométhyle, par exemple, peut améliorer la stabilité métabolique et la biodisponibilité du composé.
Propriétés
Formule moléculaire |
C31H22F3N5O4S2 |
|---|---|
Poids moléculaire |
649.7 g/mol |
Nom IUPAC |
2-[(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C31H22F3N5O4S2/c1-17-25(28(42)39(36(17)2)20-11-4-3-5-12-20)38-29(43)26(45-30(38)44)24-21-13-6-7-14-22(21)37(27(24)41)16-23(40)35-19-10-8-9-18(15-19)31(32,33)34/h3-15H,16H2,1-2H3,(H,35,40)/b26-24- |
Clé InChI |
FFZNZFRBCBYJHG-LCUIJRPUSA-N |
SMILES isomérique |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)CC(=O)NC6=CC=CC(=C6)C(F)(F)F)/SC3=S |
SMILES canonique |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C(=C4C5=CC=CC=C5N(C4=O)CC(=O)NC6=CC=CC(=C6)C(F)(F)F)SC3=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Isobutyl (2E)-2-[3-methoxy-4-(pentyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11973683.png)



![7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-(4-pyridinyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11973706.png)
![methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11973709.png)
![2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11973738.png)

![8-[4-(2-Hydroxyethyl)piperazin-1-yl]-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one](/img/structure/B11973750.png)
![2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(2-furyl)ethylidene]acetohydrazide](/img/structure/B11973763.png)


